2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol

説明

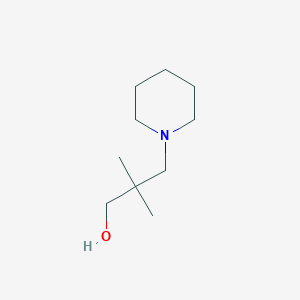

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol is a chemical compound with the molecular formula C10H21NO . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol can be achieved through various methods. One such method involves the reaction of 2,2-dimethyl-3-piperidin-1-yl-propionaldehyde with sodium tetrahydroborate in methanol and water at 0 - 20℃ for 18 hours .Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol can be represented by the InChI code: 1S/C10H21NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h12H,3-9H2,1-2H3 . The molecular weight of this compound is 171.28 .Physical And Chemical Properties Analysis

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol is a liquid at room temperature . It has a molecular weight of 171.28 . The compound should be stored in a sealed container in a dry environment .科学的研究の応用

Pharmacological Applications

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol: is a piperidine derivative, which is a class of compounds that have significant pharmacological importance . Piperidine structures are present in various pharmaceuticals and exhibit a wide range of biological activities. They are used in the development of drugs that act as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Material Science

In material science, piperidine derivatives like 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol can be used as building blocks for creating complex molecular structures. These structures may have applications in developing new materials with specific properties such as enhanced durability or specialized conductivity .

Environmental Science

The compound’s potential environmental applications could involve its use as an intermediate in the synthesis of more complex molecules that might help in environmental remediation processes, such as the breakdown of pollutants or heavy metals .

Biochemistry

In biochemistry, this compound could be involved in the study of enzyme-catalyzed reactions where piperidine rings serve as substrates or inhibitors. This can help in understanding metabolic pathways and designing drugs that can modulate these pathways .

Agriculture

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol: may find applications in agriculture as part of synthetic pathways to create compounds that can act as growth promoters or pesticides. Research in this area could lead to the development of new agricultural chemicals that are more effective and environmentally friendly .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or spectroscopy to identify or quantify other substances. It could also be used in the development of new analytical techniques or improving existing ones .

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize a variety of complex molecules, including natural products and potential new drugs .

Chemical Education

Due to its structural complexity and relevance in various fields, 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol can be used as a teaching tool in chemical education to illustrate principles of organic chemistry and synthesis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

特性

IUPAC Name |

2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMWXFBWZVICIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304434 | |

| Record name | 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol | |

CAS RN |

4667-61-2 | |

| Record name | 4667-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)

![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)